
6-Isopropoxynicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isopropoxynicotinamide is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of nicotinamide, where the hydrogen atom at the 6-position of the pyridine ring is replaced by an isopropoxy group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxynicotinamide typically involves the reaction of nicotinic acid with isopropyl alcohol in the presence of a dehydrating agent. The reaction proceeds through the formation of an ester intermediate, which is then converted to the amide by treatment with ammonia or an amine. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
化学反应分析
Types of Reactions
6-Isopropoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
6-Isopropoxynicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Isopropoxynicotinamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. The isopropoxy group enhances its binding affinity and specificity towards these targets, leading to its biological effects. The compound may also influence cellular signaling pathways, contributing to its diverse range of activities.
相似化合物的比较
6-Isopropoxynicotinamide can be compared with other nicotinamide derivatives, such as:
6-Aminonicotinamide: This compound has an amino group at the 6-position instead of an isopropoxy group. It is known for its role as an enzyme inhibitor and its potential therapeutic applications.
Nicotinamide: The parent compound, which lacks the isopropoxy group, is widely studied for its role in cellular metabolism and its therapeutic potential.
6-Methylnicotinamide:
The uniqueness of this compound lies in the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
6-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)13-8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI 键 |
KYDWMODIMVOUAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



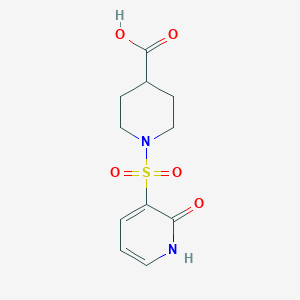
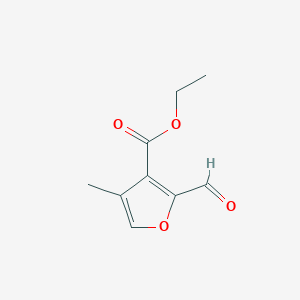
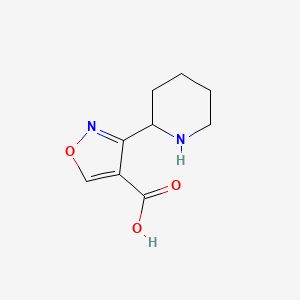
![6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11801167.png)
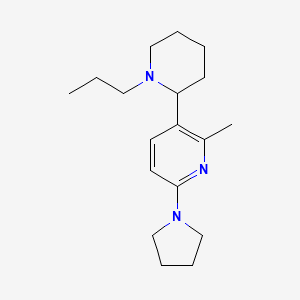
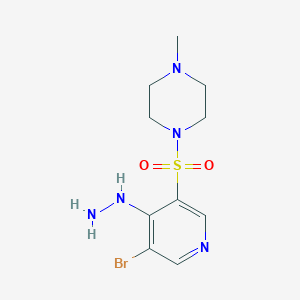

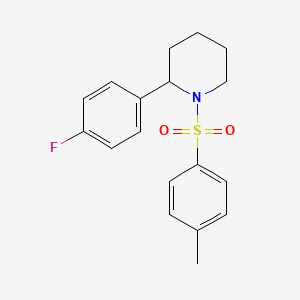
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
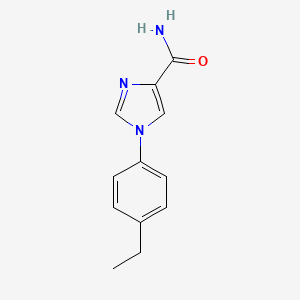
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)
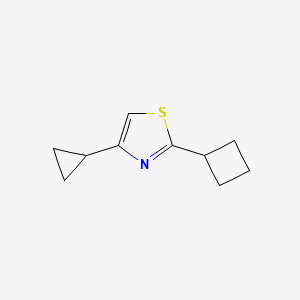
![Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11801226.png)
